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molecular formula C13H16N2O3 B120043 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone CAS No. 70918-00-2

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone

Cat. No. B120043
M. Wt: 248.28 g/mol
InChI Key: FLUPDJNTYCSBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313294B1

Procedure details

As an illustration of the improved synthesis, 1,4-benzodioxan-2-ethylcarboxylate and piperazine were reacted to form N-(1,4-benzodioxan-2-ylcarbonyl)piperazine. Since piperazine includes secondary amines, it is known that the amidization reaction can proceed only in the presence of a solvent and catalyst, e.g., a Lewis acid, strong base, or enzyme. Therefore, the solvent, e.g, THF, acetonitrile, benzene, toluene, or chlorine-containing solvent, was used to dissolve 1,4-benzodioxan-2-ethylcarboxylate and piperazine. The reactants were dissolved in anhydrous THF and potassium carbonate was added to catalyze the reaction. The mixture was stirred under nitrogen and heated to 110° C. After extraction and purification, it was found that the yield of 1-(1,4-benzodioxan-2-yl-carbonyl)piperazine (compound 1) was very low. The yield was less than 5%. Most of the product was 1,4-benzodioxan-2-carboxylic acid, which was obtained from hydrolysis of the reactant 1,4-benzodioxan-2-ethyl carboxylate.
Name
1,4-benzodioxan 2-ethylcarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.CC[C:13]([O-:15])=O.[NH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH:2]1[C:13]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:15] |f:0.1|

Inputs

Step One
Name
1,4-benzodioxan 2-ethylcarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2.CCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=C1C=CC=C2)C(=O)N2CCNCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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